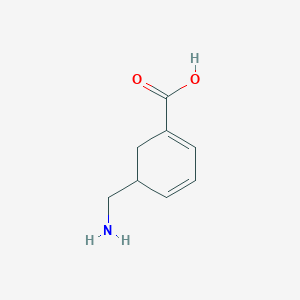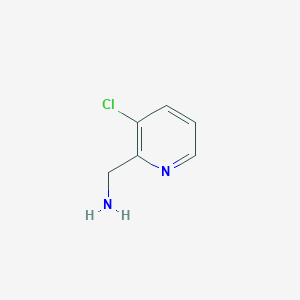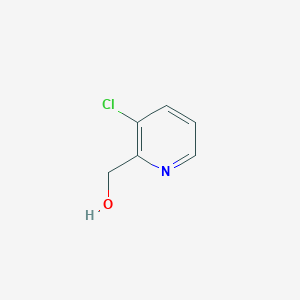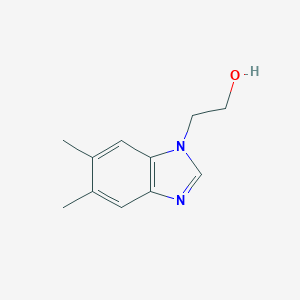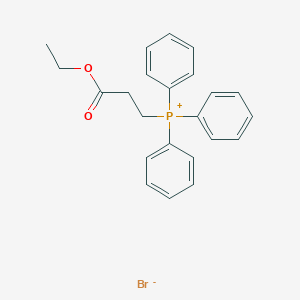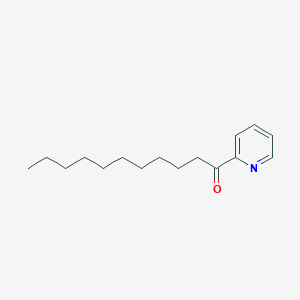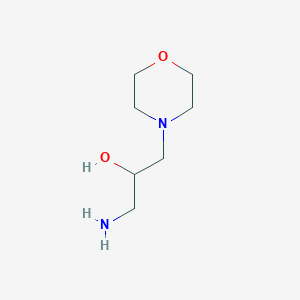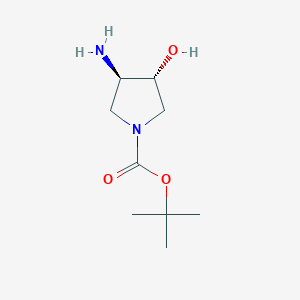
(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
Vue d'ensemble
Description
The compound (3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral molecule that is of interest due to its potential use in pharmaceutical synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of related compounds often begins with readily available starting materials such as L-aspartic acid or L-cystine. For example, the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid involves methylation, reduction, protection, and mesylation steps, followed by reaction with benzylamine and hydrogenolysis to yield the target compound . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is synthesized from L-cystine through steps including acetonization, Boc protection, and N-methoxy-N-methyl amidation . These methods highlight the importance of protecting groups and the use of stereoselective synthesis to obtain the desired chiral centers.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and IR spectroscopy. For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by XRD, which provided detailed information about the crystal system and space group . These techniques are crucial for determining the stereochemistry and confirming the purity of the synthesized chiral molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation reactions, Mitsunobu reactions, and nucleophilic additions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives react with L-selectride to yield cis isomers, which can be converted to trans (3R,4R) isomers via Mitsunobu reaction followed by alkaline hydrolysis . These reactions are essential for manipulating the stereochemistry of the compounds to achieve the desired configuration.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of tert-butyl groups and other substituents can affect these properties and thus the overall utility of the compounds in further chemical transformations. For instance, the tert-butyl group is often used as a protecting group due to its steric bulk and ease of removal under acidic conditions .
Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
Synthetic Routes Analysis : Synthetic routes for complex molecules, such as vandetanib, involve steps like substitution, deprotection, and cyclization. Such processes often utilize tert-butyl carboxylate intermediates for modifying pharmacological properties, highlighting the role of tert-butyl pyrrolidine derivatives in synthesizing commercially valuable drugs (Mi, 2015).
Pharmacological Profile Improvement : The stereochemistry of pharmaceutical compounds significantly affects their biological activity. Studies on enantiomerically pure compounds, such as phenylpiracetam and its derivatives, demonstrate the importance of precise chemical modifications in enhancing pharmacological profiles (Veinberg et al., 2015).
Biological Activities and Materials Science
Biological Activity of Tert-butyl Compounds : Research on natural and synthetic compounds containing tert-butyl groups has shown a wide range of biological activities, including antioxidant, anticancer, and antimicrobial effects. This suggests potential research applications of tert-butyl pyrrolidine derivatives in developing new therapeutic agents (Dembitsky, 2006).
Applications in Drug Synthesis : Levulinic acid derivatives, utilized in drug synthesis for their cost-effectiveness and cleaner reactions, exemplify the utility of carboxylic acid derivatives in medicinal chemistry. This underscores the potential application of "(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate" in synthesizing biologically active molecules (Zhang et al., 2021).
Safety And Hazards
This compound is classified as an irritant. It has a GHS08 hazard symbol, and the signal word is “Danger”. The hazard statement is H304, which means it may be fatal if swallowed and enters airways. The precautionary statements are P501 (dispose of contents/container to an approved waste disposal plant), P331 (do NOT induce vomiting), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P405 (Store locked up) .
Propriétés
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | |
CAS RN |
148214-90-8, 330681-18-0 | |
| Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



